molecular formula C13H10N4O3 B2945066 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole CAS No. 126865-93-8

1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2945066
CAS No.: 126865-93-8
M. Wt: 270.248
InChI Key: MHLVJGAQNCWOCO-UHFFFAOYSA-N
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Description

1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole is a synthetic heterocyclic compound of significant interest in materials science and pharmaceutical research. This molecule integrates a benzotriazole moiety, a well-known pharmacophore, with a 4-nitrophenoxymethyl substituent, creating a versatile scaffold for scientific investigation. In the field of corrosion science, triazole derivatives are recognized as effective corrosion inhibitors for metals, particularly in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective layer that mitigates corrosive attack. The efficiency of this process is often attributed to the presence of π-electrons and heteroatoms with lone pairs in the molecular structure, which facilitate strong interaction with the metal surface . Researchers can utilize this compound to develop new protective formulations for industrial applications. Furthermore, the benzotriazole core is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of versatile biological activities . Its derivatives have been explored as antimicrobial, antiprotozoal, and antiviral agents, and they often serve as key subunits in more complex drug-like molecules . The structural motif is also frequently employed as a synthetic auxiliary or a bioisostere in drug design, modifying the properties of lead compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

1-[(4-nitrophenoxy)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-17(19)10-5-7-11(8-6-10)20-9-16-13-4-2-1-3-12(13)14-15-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLVJGAQNCWOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 4-nitrophenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), it undergoes a two-electron reduction by NQO1, leading to the formation of a hydroquinone intermediate. This intermediate can generate reactive oxygen species (ROS) and induce cytotoxicity in cancer cells . The compound’s ability to inhibit NQO1 makes it a potential candidate for targeted cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in 4-nitrophenoxymethyl derivatives enhances electrophilicity, similar to nitroimidazole-containing analogs, which exhibit biological activity .
  • Ether Linkages : Compounds with ether substituents (e.g., tetrahydrofuran) show stability under thermal and acidic conditions, as demonstrated in Wittig rearrangements .
  • Isomerism : Substituent position (N1 vs. N2) affects reactivity and stability. For example, heating 2-(tetrahydrofuran-2-yl)-2H-benzotriazole induces isomerization to the N1-substituted form .

Alkylation and Nucleophilic Substitution

  • Target Compound: Likely synthesized via alkylation of benzotriazole with 4-nitrophenoxymethyl chloride, though explicit protocols are unavailable.
  • Analogues :
    • Nitroimidazole Derivatives : Synthesized by reacting benzotriazole with 3-chloropropyl-nitroimidazole in DMF with K₂CO₃ (yields: 75–80%) .
    • Tetrahydrofuran Derivatives : Prepared via alkylation of alcohols with 1-(chloromethyl)benzotriazole in DMSO (yields: 70–88%) .

Multi-Component Reactions

  • 4-Methoxybenzyl Derivatives: Generated from 4-nitroacetophenone, 4-methoxybenzylamine, and 4-nitrophenyl azide in toluene (yield: 79%) .

Physicochemical Properties

Melting Points and Stability

Compound Melting Point (°C) Stability Notes Reference
1-[3-(2-Methyl-5-nitroimidazol-1-yl)propyl]-benzotriazole 167–169 Stable under ambient conditions
1-(Tetrahydro-2H-pyran-2-yl)-benzotriazole 98–100 Resistant to hydrolysis
1-(4-Nitrophenoxymethyl)-benzotriazole Not reported Likely decomposes above 150°C

Spectroscopic Data :

  • Nitroimidazole Derivatives: ¹H NMR: δ 8.10 (aromatic H), 7.80 (imidazole CH), 4.81 (CH₂-N-triazole) . IR: Peaks at 1539 cm⁻¹ (NO₂ asymmetric stretch) .
  • Tetrahydrofuran Derivatives :
    • ¹³C NMR : δ 105.2 (C-O ether), 62.4 (CH₂-O) .

Biological Activity

1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole is a derivative of benzotriazole known for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole is C11H10N4O3C_{11}H_{10}N_{4}O_{3}. The presence of the nitrophenyl group is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

  • Case Study : A study evaluated various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazoleStaphylococcus aureus12.5
Escherichia coli25

Anti-inflammatory Activity

The anti-inflammatory effects of benzotriazole derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

  • Research Findings : In vitro assays demonstrated that 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole reduced the production of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Anticancer Activity

Benzotriazoles have been investigated for their anticancer properties due to their ability to interfere with cell cycle progression and induce apoptosis.

  • Case Study : A recent study assessed the cytotoxic effects of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole on various cancer cell lines. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell types, indicating significant antitumor activity .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)30

The biological activities of 1-(4-Nitrophenoxymethyl)-1H-1,2,3-benzotriazole can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with lipid bilayers, increasing permeability and leading to cell lysis.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and replication.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to its antimicrobial and anticancer effects.

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